methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Description
Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a naphthyridine core fused with a triazole ring and a dimethylamino-substituted vinyl group. The naphthyridine scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer applications. The triazole moiety enhances metabolic stability and binding affinity, while the dimethylamino vinyl group contributes to electronic conjugation and solubility.
Properties
IUPAC Name |
methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-(3,5-dimethyl-1,2,4-triazol-4-yl)-5-oxo-1,6-naphthyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-11-20-21-12(2)24(11)23-9-7-15-13(17(23)25)10-14(18(26)27-5)16(19-15)6-8-22(3)4/h6-10H,1-5H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDICPDRSMKGIT-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N2C=CC3=NC(=C(C=C3C2=O)C(=O)OC)C=CN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1N2C=CC3=NC(=C(C=C3C2=O)C(=O)OC)/C=C/N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate (commonly referred to as compound 1) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity based on various research findings, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of compound 1 is C₁₈H₂₀N₆O₃, with a molecular weight of approximately 368.40 g/mol. It features a naphthyridine core substituted with a triazole ring and a dimethylamino vinyl group, contributing to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₆O₃ |
| Molecular Weight | 368.40 g/mol |
| CAS Number | 1374510-86-7 |
| MDL Number | MFCD22374882 |
Antimicrobial Properties
Research indicates that compound 1 exhibits significant antimicrobial activity . A study conducted on various derivatives of triazole compounds revealed that certain structural modifications enhance their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Antifungal Activity
In addition to antibacterial properties, compound 1 has demonstrated antifungal activity . It inhibits the fungal enzyme cytochrome P450 (CYP51), crucial for ergosterol biosynthesis in fungi. This mechanism leads to the accumulation of toxic sterols within fungal cells, ultimately resulting in cell death. The compound showed effective MIC values against strains like Candida albicans and Aspergillus niger, indicating its potential as an antifungal agent .
Anticancer Activity
Emerging research suggests that compound 1 may possess anticancer properties . A study screening various compounds on multicellular spheroids identified it as a potential candidate for further development in cancer therapy. The mechanism by which it exerts anticancer effects is still under investigation but may involve the induction of apoptosis in cancer cells or inhibition of specific oncogenic pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy Study :
- Fungal Resistance Mechanism :
- Cancer Cell Viability Assay :
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the naphthyridine and triazole moieties exhibit promising antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. For instance, derivatives of naphthyridine have been linked to antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research into similar naphthyridine derivatives has demonstrated their ability to induce apoptosis in cancer cells. Preliminary studies indicate that methyl 2-[(E)-2-(dimethylamino)vinyl] derivatives may inhibit tumor growth in vitro and in vivo models . Further investigation into its mechanism of action is necessary to validate these findings.
Enzyme Inhibition
Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has shown potential as an inhibitor of specific enzymes involved in metabolic pathways related to disease states. For example, its ability to inhibit certain kinases could be leveraged in developing targeted therapies for diseases such as diabetes and cancer .
Agricultural Applications
Fungicide Development
The triazole component of the compound suggests its potential as a fungicide. Triazoles are widely used in agriculture to control fungal pathogens in crops. Initial studies indicate that this compound may possess fungicidal properties against common agricultural pathogens, which could lead to its development as a new agricultural fungicide .
Plant Growth Regulation
There is emerging evidence that compounds similar to this compound can act as plant growth regulators. These compounds may influence plant hormone pathways and enhance growth or stress resistance in crops .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis:
Table 1: Comparative Analysis of Structural Analogs
Key Observations
Core Structure Differences :
- The target compound’s naphthyridine-triazole fused core contrasts with the benzoic acid derivatives in . Naphthyridines typically exhibit stronger π-π stacking and hydrogen-bonding capabilities due to their nitrogen-rich aromatic systems, which may enhance binding to biological targets compared to benzoic acid analogs .
Substituent Effects on Melting Points: In , hydroxyl group positioning significantly affects melting points. Compound 3l (2,4-dihydroxyphenyl) has the highest melting point (182–183°C), likely due to increased intermolecular hydrogen bonding, while 3m (2,5-dihydroxyphenyl) shows a lower value (173–174°C) due to steric hindrance . The target compound’s triazole and dimethylamino groups may similarly modulate crystallinity and thermal stability.
Spectral Signatures: The benzoic acid derivatives exhibit characteristic IR peaks for hydroxyl (3300–3500 cm⁻¹) and carbonyl (1700 cm⁻¹) groups, consistent with their carboxylate and phenolic functionalities . For the target compound, analogous IR/NMR signals would be expected for its ester carbonyl (C=O ~1700 cm⁻¹), triazole C–N stretches (~1500 cm⁻¹), and dimethylamino N–CH3 protons (δH ~2.8–3.2 ppm).
The target compound’s dimethylamino group may enhance cellular permeability, while the triazole could confer resistance to metabolic degradation .
Preparation Methods
Synthesis of the 1,6-Naphthyridine Core
- Starting from appropriately substituted pyridine derivatives, a cyclization reaction is performed to form the 1,6-naphthyridine nucleus.
- Oxidation or selective functional group transformations introduce the 5-oxo group.
- The carboxylate group at position 3 is typically introduced via carboxylation reactions or by esterification of a carboxylic acid precursor.
Formation of the (E)-2-(Dimethylamino)vinyl Side Chain
- The (E)-2-(dimethylamino)vinyl substituent is introduced at the 2-position through a condensation reaction between a suitable aldehyde or ketone precursor on the naphthyridine ring and dimethylamine or its derivatives.
- This step requires control of stereochemistry to favor the (E)-isomer, commonly achieved by controlling reaction temperature, solvent, and catalyst presence.
- Wittig-type or Horner-Wadsworth-Emmons reactions are potential methodologies for this vinyl group installation.
Final Esterification
- The carboxyl group at position 3 is esterified with methanol under acidic or basic catalysis to yield the methyl ester.
- This step is usually performed as the final step to avoid hydrolysis or transesterification during earlier synthetic manipulations.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to form naphthyridine core | Pyridine derivatives, heating, acid/base catalysis | 70-85 | High regioselectivity required |
| 2 | Triazole ring synthesis | Hydrazine derivatives + nitriles, reflux | 60-75 | Methyl groups introduced via substituted nitriles |
| 3 | Coupling of triazole to core | Pd-catalyzed cross-coupling or nucleophilic substitution | 65-80 | Requires inert atmosphere |
| 4 | Vinyl side chain formation | Condensation with dimethylamine, controlled temperature | 50-70 | (E)-selectivity critical |
| 5 | Esterification | Methanol, acid catalyst (e.g., H2SO4) or base | 80-90 | Final purification step |
Analytical and Research Findings on Preparation
- Stereochemistry Control: Studies highlight the importance of reaction temperature and solvent polarity in achieving the (E)-configuration of the dimethylamino vinyl group, as the (Z)-isomer is less stable and less bioactive.
- Purity and Yield: Optimization of the coupling step between the triazole and naphthyridine ring significantly affects overall yield and purity, with palladium-catalyzed methods providing better control and fewer side products.
- Solubility Considerations: The compound exhibits moderate solubility in organic solvents, which influences purification techniques such as recrystallization and chromatography.
- Scalability: The multi-step synthesis has been adapted for small to medium scale production, with emphasis on minimizing hazardous reagents and improving atom economy.
Summary Table of Key Synthetic Features
| Feature | Description |
|---|---|
| Core Structure | 1,6-Naphthyridine with 5-oxo and 3-carboxylate |
| Heterocyclic Substituent | 3,5-Dimethyl-4H-1,2,4-triazol-4-yl at 6-position |
| Vinyl Side Chain | (E)-2-(dimethylamino)vinyl at 2-position |
| Ester Group | Methyl ester at 3-position |
| Key Synthetic Challenges | Regioselectivity, stereochemistry control |
| Typical Reaction Types | Cyclization, condensation, cross-coupling, esterification |
| Purification Methods | Chromatography, recrystallization |
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including copolymerization or condensation of functionalized monomers. For example, highlights copolymerization of CMDA and DMDAAC to design polycationic reagents, suggesting that controlled stoichiometry and initiator selection (e.g., ammonium persulfate) are critical. To optimize yields, consider varying temperature (e.g., 60–80°C), monomer ratios, and reaction time while monitoring intermediates via TLC or HPLC . further emphasizes the use of boron tribromide for demethylation steps in analogous syntheses, which may apply to this compound’s functional groups.
Q. Which characterization techniques are essential for verifying the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and analytical methods is required:
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
- NMR : Use H-NMR to confirm vinyl proton geometry (e.g., (E)-configuration via coupling constants) and C-NMR for carbonyl and aromatic carbons .
- Mass Spectrometry (EIMS) : Confirm molecular ion peaks and fragmentation patterns .
- Melting Point Analysis : Compare observed values with literature to assess purity (e.g., 179–180°C for similar derivatives) .
Table 1 : Key Characterization Data from Analogous Compounds (Adapted from )
| Property | Compound 3j | Compound 3l | Compound 3m |
|---|---|---|---|
| Melting Point (°C) | 179–180 | 182–183 | 173–174 |
| IR (C=O stretch, cm⁻¹) | 1702 | 1698 | 1705 |
| H-NMR (δ, ppm) | 6.8–7.2 (aromatic) | 6.7–7.1 (aromatic) | 6.9–7.3 (aromatic) |
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 3–9) and storing at 25°C, 40°C, and 60°C. Monitor degradation via HPLC over 1–4 weeks. For photo-stability, expose samples to UV light (e.g., 254 nm) and track changes using UV-Vis spectroscopy. ’s IR data on hydroxyl and carbonyl groups suggests pH-sensitive regions; acidic/basic conditions may hydrolyze ester or amide linkages .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced photophysical or electronic properties?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict absorption/emission wavelengths. demonstrates this approach for maleimide derivatives, where substituent effects (e.g., electron-donating dimethylamino groups) were modeled to tune fluorescence. Pair computational results with experimental UV-Vis and fluorescence spectroscopy to validate predictions .
Q. What advanced optimization algorithms are effective for maximizing synthetic yield or reaction efficiency?
- Methodological Answer : Bayesian optimization outperforms traditional one-variable-at-a-time approaches by iteratively modeling reaction space (e.g., solvent, catalyst, temperature). highlights its use in flow chemistry for diazomethane synthesis, achieving >90% yield. For this compound, apply Bayesian or heuristic algorithms to optimize parameters like reagent equivalents, solvent polarity, and mixing time, validated via Design of Experiments (DoE) .
Q. How should researchers resolve contradictions between spectroscopic data and theoretical predictions?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or IR peaks) may arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity. If computational predictions clash with data, re-evaluate the model’s basis set (e.g., switch from B3LYP to M06-2X for better dispersion effects). Cross-validate with alternative techniques like X-ray crystallography if single crystals are obtainable .
Q. What role do substituents (e.g., triazole or naphthyridine groups) play in modulating reactivity or biological activity?
- Methodological Answer : The 3,5-dimethyl-1,2,4-triazole moiety may enhance π-stacking in catalytic or binding interactions, while the naphthyridine core could influence electron transport. Synthesize analogs with modified substituents (e.g., replacing triazole with imidazole) and compare reactivity via kinetic studies (e.g., Hammett plots) or biological assays. ’s isomers show hydroxyl positioning alters photophysical properties, suggesting similar structure-activity relationships here .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
